2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

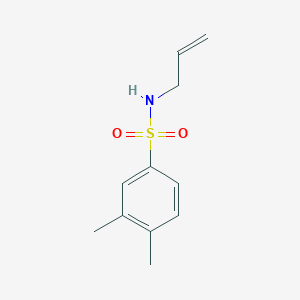

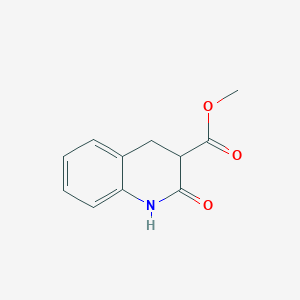

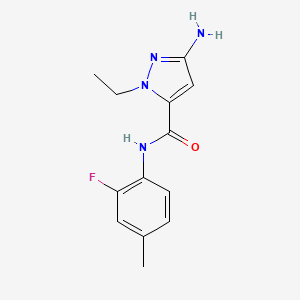

“2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C15H17N5O5S . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .

Synthesis Analysis

The synthesis of such compounds often involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” is determined by various analytical techniques. The average mass of the molecule is 379.391 Da, and the monoisotopic mass is 379.095032 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often studied in the context of their potential applications. For example, triazole-pyrimidine hybrid compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are determined by various analytical techniques. For example, one of the synthesized compounds, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate (ZA5), is a pale yellow solid with a yield of 80% and a melting point of 96–98°C .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

- A study explored analogues of this compound for their potential to inhibit HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV. This research aimed to develop more potent inhibitors against HIV-1 (Romero et al., 1994).

Antimicrobial and Anti-inflammatory Agents

- Novel derivatives of the compound were synthesized and found to have significant anti-inflammatory and analgesic properties. These derivatives were evaluated as cyclooxygenase-1/2 inhibitors and showed high inhibitory activity, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).

Antioxidants for Age-Related Diseases

- Analogues containing free radical scavenger groups were synthesized and evaluated for their potential in treating age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. These compounds showed protective effects against cell viability and glutathione levels reduction induced by oxidative stress (Jin et al., 2010).

Anticancer Activity

- Derivatives of this compound were synthesized and showed promising antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

- Some pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety of this compound were prepared and found to have notable antimicrobial activity (Ammar et al., 2004).

Herbicide Development

- Studies have investigated the use of sulfonylurea derivatives, including those with a pyrimidine ring like the compound , for the development of new herbicides. These studies explore the structure-activity relationships to improve herbicidal efficacy (Wang et al., 2005).

Imaging Tumor Glycolysis

- Research on a phosphodiesterase-5 inhibitor, which includes a similar sulfonyl piperazine structure, delved into its pharmacokinetics and the application in imaging tumor glycolysis. This has implications for noninvasive cancer diagnosis and monitoring (Beinat et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

These compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Related compounds have been found to impact the er stress pathway, apoptosis, and the nf-kb inflammatory pathway .

Future Directions

The future directions for research on “2-(4-((4-Methoxy-3-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine” and similar compounds are likely to focus on their potential therapeutic applications. For example, the study of triazole-pyrimidine hybrid compounds indicates that these novel scaffolds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name |

2-[4-(4-methoxy-3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5S/c1-25-14-4-3-12(11-13(14)20(21)22)26(23,24)19-9-7-18(8-10-19)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIJBYRNIPLRPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide](/img/structure/B2983742.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)